molecular formula C10H16BN3O3 B11870080 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11870080
M. Wt: 237.07 g/mol
InChI Key: ZVPUOIFRQOLICS-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a dioxaborolane moiety. The presence of boron in its structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and strong bases or acids.

Major Products

The major products formed from these reactions include boronic acids, reduced pyrazole derivatives, and substituted pyrazoles.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves the interaction of the boron moiety with various molecular targets. Boron can form stable complexes with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring and a dioxaborolane moiety. This structure provides a versatile platform for various chemical modifications and applications, particularly in the field of organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H16BN3O3

Molecular Weight

237.07 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-6(8(12)15)13-14-7/h5H,1-4H3,(H2,12,15)(H,13,14)

InChI Key

ZVPUOIFRQOLICS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C(=O)N

Origin of Product

United States

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